(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride
Description
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride (CAS: 2519847-85-7) is a synthetic amino acid derivative with a molecular formula of C₁₄H₂₁BrClNO₃ and a molecular weight of 366.68 g/mol . Storage requires an inert atmosphere at room temperature, and its safety profile includes hazards for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Properties
Molecular Formula |
C14H21BrClNO3 |
|---|---|
Molecular Weight |
366.68 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(5-bromopentoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H20BrNO3.ClH/c15-8-2-1-3-9-19-12-6-4-11(5-7-12)10-13(16)14(17)18;/h4-7,13H,1-3,8-10,16H2,(H,17,18);1H/t13-;/m0./s1 |
InChI Key |
PKRAASQCJMRJTE-ZOWNYOTGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCCBr.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCCBr.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Etherification: The protected amino acid is then reacted with 5-bromopentanol in the presence of a base such as potassium carbonate to form the ether linkage.
Deprotection: The protecting group is removed under acidic conditions to yield the free amino acid.
Formation of hydrochloride salt: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-purity reagents, and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenyl ring and the amino acid backbone can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution reactions: Products include azido, thiol, and alkoxy derivatives.
Oxidation: Products include phenolic and quinone derivatives.
Reduction: Products include reduced forms of the phenyl ring and amino acid backbone.
Hydrolysis: Products include alcohol and phenol derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromopentyl side chain can interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of modified phenylalanine derivatives, where structural variations in the phenyl ring substituents dictate physicochemical properties, stability, and applications. Below is a detailed comparison with structurally analogous compounds:
Substituent-Specific Comparisons
(a) (S)-2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride
- CAS : 184591-51-3
- Molecular Formula : C₁₆H₁₅ClN₂O₅ (inferred)
- Substituent : 2-Nitrobenzyloxy group (electron-withdrawing nitro group).
- Key Differences : The nitro group increases reactivity for photolabile or redox-sensitive applications but introduces instability under reducing conditions. Industrial-grade purity (99%) suggests use in bulk synthesis .
(b) (S)-2-Amino-3-(4-bromophenyl)propanoic acid
- CAS : 24250-84-8
- Molecular Formula: C₉H₁₀BrNO₂
- Substituent : 4-Bromophenyl (simpler halogenated aromatic ring).
- Key Differences : Lacks the alkyloxy chain, reducing molecular weight (244.09 g/mol) and hydrophobicity. Requires refrigeration (2–8°C), indicating higher thermal sensitivity .
(c) (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride
- CAS : 2227199-79-1
- Molecular Formula: C₉H₁₁ClFNO₅S
- Substituent : Fluorosulfonyloxy group (reactive electrophile).
- Key Differences : The fluorosulfonyl group enables sulfonylation reactions, useful in peptide coupling or probe synthesis. Requires inert storage and refrigeration .
(d) (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride
- CAS : 2137036-84-9
- Molecular Formula : C₁₅H₁₆ClN₃O₂
- Substituent : Phenylazo group (chromophoric and photoswitchable).
- Key Differences: The azo group enables light-responsive applications (e.g., photopharmacology). Lower molecular weight (305.76 g/mol) and life science applications noted .
(e) (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride
- CAS : 921609-34-9
- Molecular Formula: C₁₀H₁₁ClF₃NO₃
- Substituent : Trifluoromethoxy group (lipophilic and metabolically stable).
- Key Differences : The trifluoromethoxy group enhances bioavailability and resistance to oxidative degradation. Higher cost due to fluorine content .
Structural and Functional Comparison Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent | Storage | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | 2519847-85-7 | C₁₄H₂₁BrClNO₃ | 366.68 | 5-Bromopentyloxy | Inert, RT | Drug delivery, bioconjugation |
| 2-Nitrobenzyloxy analog | 184591-51-3 | C₁₆H₁₅ClN₂O₅ | ~373.76 | 2-Nitrobenzyloxy | Industrial bulk storage | Photolabile probes |
| 4-Bromophenyl analog | 24250-84-8 | C₉H₁₀BrNO₂ | 244.09 | 4-Bromophenyl | 2–8°C | Small-molecule synthesis |
| Fluorosulfonyloxy analog | 2227199-79-1 | C₉H₁₁ClFNO₅S | 299.70 | Fluorosulfonyloxy | Inert, 2–8°C | Sulfonylation reactions |
| Trifluoromethoxy analog | 921609-34-9 | C₁₀H₁₁ClF₃NO₃ | 285.65 | Trifluoromethoxy | RT | Bioactive molecule design |
Research and Industrial Relevance
- The target compound’s bromoalkyl chain is advantageous for alkylation reactions or linker incorporation in prodrugs.
- Trifluoromethoxy and fluorosulfonyl analogs are prioritized in medicinal chemistry for metabolic stability and targeted reactivity .
- Simpler bromophenyl derivatives serve as intermediates in API synthesis due to lower complexity .
Biological Activity
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride, also known by its CAS number 2519847-85-7, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H21BrClNO3
- Molecular Weight : 366.68 g/mol
- CAS Number : 2519847-85-7
The compound is structurally related to amino acids and exhibits properties that suggest it may interact with various biological targets. Its mechanism of action is primarily attributed to its role as an agonist or antagonist at specific receptor sites, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors.
Biological Activities
-
Neuroprotective Effects :
- Studies have indicated that this compound may exhibit neuroprotective properties. This is significant in the context of neurodegenerative diseases where excitotoxicity plays a critical role.
- A study demonstrated that related compounds could reduce neuronal cell death in models of oxidative stress, suggesting potential applications in conditions like Alzheimer's disease.
-
Antioxidant Activity :
- The compound has shown promise as an antioxidant, which is crucial for mitigating oxidative stress in cells. This property may contribute to its neuroprotective effects and could be beneficial in various pathological conditions.
-
Anti-inflammatory Properties :
- Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Neuroprotection | Reduces neuronal cell death in oxidative stress models |
| Antioxidant | Exhibits significant antioxidant activity |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |
Case Study 1: Neuroprotection in Animal Models
In a recent study involving animal models of neurodegeneration, administration of this compound resulted in a marked decrease in markers of neuronal damage compared to control groups. The study highlighted the compound's ability to cross the blood-brain barrier, making it a candidate for further development in neuroprotective therapies.
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in free radical levels, supporting its potential use as an adjunct therapy in diseases characterized by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
